L-Seryl-D-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine
Description
L-Seryl-D-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine is a linear hexapeptide with the sequence L-Ser-D-Ile-L-Lys-L-Val-L-Ala-L-Val. Key structural features include:
- A rare D-isoleucine residue at position 2, which may confer resistance to proteolytic degradation.
- Presence of L-lysine, contributing a positively charged side chain that enhances aqueous solubility.
The inclusion of a D-amino acid is a notable design strategy to improve metabolic stability in peptide therapeutics .
Properties
CAS No. |
655230-53-8 |
|---|---|
Molecular Formula |
C28H53N7O8 |
Molecular Weight |
615.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R,3R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C28H53N7O8/c1-8-16(6)22(35-24(38)18(30)13-36)27(41)32-19(11-9-10-12-29)25(39)33-20(14(2)3)26(40)31-17(7)23(37)34-21(15(4)5)28(42)43/h14-22,36H,8-13,29-30H2,1-7H3,(H,31,40)(H,32,41)(H,33,39)(H,34,37)(H,35,38)(H,42,43)/t16-,17+,18+,19+,20+,21+,22-/m1/s1 |
InChI Key |
OFGVZFQUFJYSGS-LFCPWCDWSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-D-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (L-serine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid (D-isoleucine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-lysine, L-valine, L-alanine, and L-valine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism (e.g., bacteria) that expresses the peptide. The peptide is then extracted and purified from the host organism.
Chemical Reactions Analysis
Types of Reactions
L-Seryl-D-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can modify the peptide’s functional groups.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Various alkylating agents or acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can result in the formation of a hydroxylated peptide.
Scientific Research Applications
L-Seryl-D-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, such as antimicrobial peptides or drug delivery systems.
Industry: Utilized in the development of biomaterials and nanotechnology.
Mechanism of Action
The mechanism of action of L-Seryl-D-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets and altering their activity. For example, it may inhibit or activate enzymes involved in metabolic processes or signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Comparison
The following table contrasts L-Seryl-D-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine with a structurally distinct cyclic peptide (UNII: 83HN0GTJ6D) described in Pharmacopeial Forum (2017) :
| Feature | This compound | Cyclic Peptide [59865-13-3] |
|---|---|---|
| Structure | Linear hexapeptide | Cyclic, 11-residue peptide |
| Modifications | D-Isoleucine at position 2 | Multiple N-methylations, D-alanine, 3-hydroxy-N,4-dimethyl-octenoyl residue |
| Molecular Weight | ~705.8 g/mol | ~1179 g/mol (estimated) |
| Solubility | High (due to L-lysine) | Low (hydrophobic side chains dominate) |
| Metabolic Stability | Moderate (D-Ile resists proteases) | High (cyclic backbone, N-methylations) |
| Potential Applications | Research tool, precursor for drug design | Antimicrobial or enzyme inhibition (inferred) |
Key Differences and Implications
Structural Complexity :
- The cyclic peptide’s N-methylations and cyclic backbone significantly enhance metabolic stability compared to the linear target compound. Cyclization reduces conformational flexibility, often improving target binding affinity .
- The target peptide’s D-isoleucine provides partial protease resistance but lacks the comprehensive stability of cyclic architectures.
The target peptide’s L-lysine may facilitate interactions with negatively charged biomolecules (e.g., DNA or cell surfaces), though its exact mechanism remains uncharacterized.
Pharmacokinetics :
- The cyclic peptide’s higher molecular weight and hydrophobicity may limit oral bioavailability but improve tissue penetration.
- The target peptide’s linear structure and charged residues favor renal clearance, reducing half-life in vivo.
Research Findings and Limitations
- Cyclic Peptide [59865-13-3]: Pharmacopeial data highlight its use in standardized testing, though clinical applications are unspecified.
- This compound: No peer-reviewed studies directly address its bioactivity. However, analogs with D-amino acids (e.g., D-alanine in β-defensins) show enhanced stability and antimicrobial efficacy, suggesting plausible research directions .
Biological Activity
L-Seryl-D-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine is a hexapeptide composed of six amino acids: L-serine, D-isoleucine, L-lysine, L-valine, L-alanine, and L-valine. This unique sequence contributes to its distinct biological properties and activities. This article explores its biological activity, synthesis methods, mechanisms of action, and applications in various fields.
The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves several key steps:
- Coupling Reaction : Each amino acid is activated using reagents like HBTU or DIC and coupled to the growing peptide chain.
- Deprotection : Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to expose reactive sites for further coupling.
- Cleavage : The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS) .
Biological Activities
This compound exhibits several notable biological activities:
- Receptor Binding : The peptide has been shown to bind effectively with specific receptors involved in cellular signaling pathways. This interaction influences metabolic processes and gene expression .
- Enzyme Interaction : It plays a role in enzyme-substrate specificity studies, providing insights into protein-protein interactions .
- Cellular Uptake Mechanisms : Research indicates that this peptide can facilitate cellular uptake mechanisms, enhancing its potential therapeutic applications .
The mechanism of action for this compound primarily involves binding to specific biological targets such as receptors or enzymes. This binding triggers a cascade of molecular events that influence various biological outcomes. The presence of both L- and D-amino acids in its structure may enhance its stability and resistance to enzymatic degradation compared to peptides composed solely of L-amino acids .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-D-valine | Contains D-valine instead of L-valine | Enhanced resistance to enzymatic degradation |
| L-Seryl-D-isoleucyl-L-lysyl-L-valyl-D-alanyl-L-leucine | Leucine replaces valine at the terminal position | Potentially altered binding properties |
| L-Seryl-D-isoleucyl-L-lysyl-D-valyl-D-alanine | All D-amino acids | Increased stability but may reduce biological activity |
Case Studies and Research Findings
- Study on Protein Interactions : A study demonstrated that this compound enhances protein-protein interactions in specific cellular environments, suggesting its utility in drug design .
- Therapeutic Applications : Research indicates that modifications to this peptide can lead to derivatives with enhanced therapeutic properties, particularly in targeting metabolic disorders .
- Biomaterials Development : The peptide's unique properties have led to its use in developing biomaterials such as hydrogels for drug delivery systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
